Methyl 5-(4-methoxyphenyl)thieno[2,3-b]thiophene-2-carboxylate
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Overview
Description
Methyl 5-(4-methoxyphenyl)thieno[2,3-b]thiophene-2-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(4-methoxyphenyl)thieno[2,3-b]thiophene-2-carboxylate typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Another method is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .
Industrial Production Methods
Industrial production of thiophene derivatives, including this compound, often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure control, is crucial in industrial settings to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(4-methoxyphenyl)thieno[2,3-b]thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents, and other electrophiles or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or other reduced forms of the compound .
Scientific Research Applications
Methyl 5-(4-methoxyphenyl)thieno[2,3-b]thiophene-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs)
Mechanism of Action
The mechanism of action of Methyl 5-(4-methoxyphenyl)thieno[2,3-b]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Similarly, its anticancer properties may be attributed to its ability to induce apoptosis or inhibit cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Thiophene: A simpler analog with a five-membered ring containing sulfur.
Methyl thiophene-2-carboxylate: A related compound with similar structural features.
Thieno[3,2-b]thiophene:
Uniqueness
Methyl 5-(4-methoxyphenyl)thieno[2,3-b]thiophene-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of advanced materials and therapeutic agents .
Properties
Molecular Formula |
C15H12O3S2 |
---|---|
Molecular Weight |
304.4 g/mol |
IUPAC Name |
methyl 2-(4-methoxyphenyl)thieno[2,3-b]thiophene-5-carboxylate |
InChI |
InChI=1S/C15H12O3S2/c1-17-11-5-3-9(4-6-11)12-7-10-8-13(14(16)18-2)20-15(10)19-12/h3-8H,1-2H3 |
InChI Key |
QPHKIWIXXNXEPR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC3=C(S2)SC(=C3)C(=O)OC |
Origin of Product |
United States |
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